O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate
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Overview
Description
N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a complex organic compound characterized by the presence of chlorophenyl, iodophenyl, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylamine with 4-iodophenyl isothiocyanate to form an intermediate thiourea derivative.
Cyclization Reaction: The intermediate undergoes a cyclization reaction in the presence of a base, such as sodium hydroxide, to form the desired benzamide structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Automated Processes: Employing automated processes for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the iodophenyl group, potentially leading to the formation of deiodinated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Deiodinated Derivatives: From reduction reactions.
Nitrated or Halogenated Compounds: From substitution reactions.
Scientific Research Applications
N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers investigate its effects on various biological pathways, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used as a precursor in the synthesis of more complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
- N-(2-CHLOROPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
- N-(2-CHLOROPHENYL)-4-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
Comparison:
- Structural Differences: The primary difference lies in the halogen atom present in the phenyl ring (iodine, bromine, or fluorine).
- Reactivity: The presence of different halogens affects the compound’s reactivity, particularly in substitution reactions.
- Applications: While all these compounds may have similar applications, the specific halogen can influence their effectiveness and suitability for certain uses.
N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE stands out due to the unique properties imparted by the iodine atom, which can enhance its interactions with biological targets and its potential as a pharmacophore.
Properties
Molecular Formula |
C20H14ClIN2O2S |
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Molecular Weight |
508.8 g/mol |
IUPAC Name |
O-[4-[(2-chlorophenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate |
InChI |
InChI=1S/C20H14ClIN2O2S/c21-17-3-1-2-4-18(17)24-19(25)13-5-11-16(12-6-13)26-20(27)23-15-9-7-14(22)8-10-15/h1-12H,(H,23,27)(H,24,25) |
InChI Key |
ICIQWUWYKKBGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)I)Cl |
Origin of Product |
United States |
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